molecular formula C12H24O3 B3416400 Texanol CAS No. 77-68-9

Texanol

Cat. No. B3416400
CAS RN: 77-68-9
M. Wt: 216.32 g/mol
InChI Key: DAFHKNAQFPVRKR-UHFFFAOYSA-N
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Description

Texanol, also known as Eastman Texanol™ Ester Alcohol, is a premier coalescent for latex paints . It performs well in all types of latex paints, in a variety of weather conditions, and over substrates with different levels of porosity . It enhances the performance properties of the paint, including low-temperature coalescence, touch-up, scrub resistance, washability, color development, thermal flexibility, and resistance to mud cracking . It also works well in a variety of other applications, such as a retarder solvent for use in coil coatings and high-bake enamels .


Molecular Structure Analysis

Texanol is also known as Propanoic acid, 2-methyl-, monoester with 2,2,4-trimethyl-1,3-pentanediol . Its molecular formula is C12H24O3, and its molecular weight is 216.32 .


Physical And Chemical Properties Analysis

Texanol is a colorless liquid with a low vapor pressure and low water solubility . It has a boiling point of 254°C, a vapor pressure of 0.01 kPa at 20°C, and is not classified as a VOC according to several regulations . It has a specific gravity of 0.945-0.955, a maximum acidity as isobutyric acid of 0.2 wt %, a maximum water content of 0.2 wt %, and a maximum carbonyl content as C=0 of 0.4 wt % .

Scientific Research Applications

Chemical Identification and Environmental Concerns

Texanol, known formally as 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, has been the subject of various studies focusing on its environmental impact and chemical properties. Choi et al. (2011) highlighted the need for accurate chemical identification, specifying Texanol's formal name and CAS-number due to its presence in common household chemicals and associated allergy risks in children (Choi et al., 2011). Gasking (1988) discussed Texanol isobutyrate as a common environmental contaminant, often detected in river water and fish samples (Gasking, 1988).

Industrial Applications

Texanol is widely used in industrial applications. Schroeder et al. (2011) investigated its role as a coalescing aid in the polymer diffusion of latex films, indicating its importance in paint and coating industries (Schroeder et al., 2011). Huan-qi (2003) studied its influence on emulsion paint properties, optimizing its use to reduce volatile organic compound (VOC) emissions while maintaining film properties (Huan-qi, 2003).

Health and Safety Evaluations

Gallagher et al. (2008) conducted sensory and analytical evaluations of paints with and without Texanol, focusing on its impact on odor and indoor air quality (Gallagher et al., 2008). Ueta et al. (2019) performed quantitative determinations of Texanol in indoor air, highlighting its relevance to indoor air quality and safety regulations (Ueta et al., 2019).

Environmental Impact

Stockwell et al. (2021) examined VOC emissions from coatings, identifying Texanol as a significant contributor to environmental pollution (Stockwell et al., 2021). Han et al. (2010) explored its regulatory effects on the epithelial Na+ channel (ENaC), indicating potential health implications due to exposure to Texanol in indoor environments (Han et al., 2010).

Technological and Scientific Research

Kim et al. (2006) and Darsono et al. (2008) conducted studies on the enhanced colloidal properties of carbon nanotubes in Texanol, demonstrating its utility in nanotechnology and material science (Kim et al., 2006), (Darsono et al., 2008).

Mechanism of Action

While specific toxicokinetic studies of Texanol have not yet been conducted, it’s known that Texanol performs well in all types of latex paints, enhancing the performance properties of the paint .

Safety and Hazards

Texanol is suspected of damaging the unborn child . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It’s a minor skin irritant in guinea pigs and a minor eye irritant in rabbits .

Future Directions

Texanol is recognized for its environmental friendliness and is awarded the Green Label Type II certificate in China . It’s expected to continue to be used in a variety of applications, particularly in the formulation of environmentally friendly coatings .

properties

IUPAC Name

(3-hydroxy-2,2,4-trimethylpentyl) 2-methylpropanoate
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InChI

InChI=1S/C12H24O3/c1-8(2)10(13)12(5,6)7-15-11(14)9(3)4/h8-10,13H,7H2,1-6H3
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InChI Key

DAFHKNAQFPVRKR-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C(C(C)(C)COC(=O)C(C)C)O
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Molecular Formula

C12H24O3
Record name TEXANOL
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DSSTOX Substance ID

DTXSID10872295
Record name 3-Hydroxy-2,2,4-trimethylpentyl 2-methylpropanoate
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Molecular Weight

216.32 g/mol
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Physical Description

2,2,4-trimethyl-1,3-pentanediol monoisobutyrate is a colorless liquid with a mild characteristic odor. Floats on water. (USCG, 1999), Colorless liquid with a mild odor; [CHRIS], LIQUID.
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE
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Boiling Point

471 °F at 760 mmHg (USCG, 1999), 255-260 °C
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Flash Point

248 °F (USCG, 1999), 120 °C o.c.
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE
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Solubility

Solubility in water, g/100ml: 2
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Density

0.95 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.95
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Vapor Density

Relative vapor density (air = 1): 7.5
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Vapor Pressure

0.0097 [mmHg], Vapor pressure, Pa at 20 °C: 1.3
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Product Name

Texanol

CAS RN

25265-77-4, 77-68-9
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE
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Record name 3-Hydroxy-2,2,4-trimethylpentyl isobutyrate
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Record name Propanoic acid, 2-methyl-, 3-hydroxy-2,2,4-trimethylpentyl ester
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Melting Point

-50 °C
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Synthesis routes and methods

Procedure details

The composition of the polymer component of the dispersion Plextol B500 is 69.2% ethyl acrylate, 29.6% methyl methacrylate and 1.2% methacrylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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